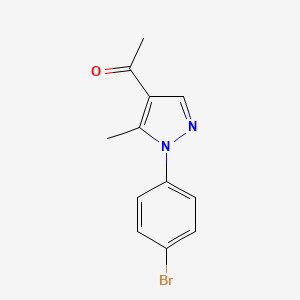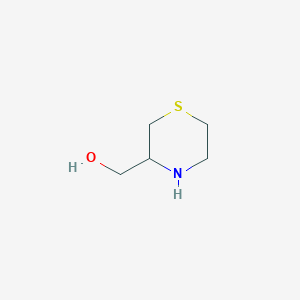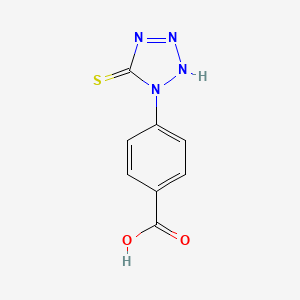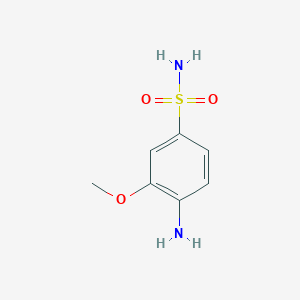
8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. The InChI code for this compound is1S/C10H12BrNO.ClH/c1-13-9-3-2-7-4-5-12-6-8 (7)10 (9)11;/h2-3,12H,4-6H2,1H3;1H . This code provides a unique identifier for the compound and can be used to generate a 3D model of its structure . Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one” are not fully detailed in the available resources. These properties can include melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of medicinal chemistry due to their presence in natural products and drugs. The compound can be utilized in the synthesis of indole derivatives, which are crucial for developing treatments for cancer, microbial infections, and various disorders . The versatility of this compound allows for the creation of novel indole structures, potentially leading to new therapeutic agents.
Biological Activity Screening
The structural similarity of 8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one to indole makes it a valuable candidate for screening biological activities. Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound could serve as a precursor or a scaffold for synthesizing new bioactive molecules.
Development of Antiviral Agents
Research has shown that indole derivatives can act as potent antiviral agents. By modifying the core structure of our compound, it’s possible to develop new derivatives that could inhibit the replication of various RNA and DNA viruses, offering a pathway to novel antiviral medications .
Pharmaceutical Synthons
The compound can be used to create synthons, which are reactive molecules used as building blocks in the synthesis of more complex chemical entities. These synthons can lead to the development of potential biologically active compounds, expanding the arsenal of pharmaceuticals available for treating various diseases .
Catalysis in Organic Synthesis
In organic synthesis, catalysts are used to increase the rate of chemical reactions8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one could be employed in catalytic processes to facilitate the formation of complex organic compounds, particularly in green synthetic organic chemistry .
Agricultural Chemistry
Indole derivatives, such as indole-3-acetic acid, play a role as plant hormones. Derivatives of our compound could be synthesized to study their effects on plant growth and development, potentially leading to advances in agricultural productivity .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in various spectroscopic methods to identify or quantify other substances. Its distinct spectral properties make it suitable for use in developing new analytical techniques .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-bromo-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-9-6-5-7-3-2-4-8(13)10(7)11(9)12/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQNUNKQQFTEDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCCC2=O)C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549142 |
Source


|
| Record name | 8-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
CAS RN |
61362-78-5 |
Source


|
| Record name | 8-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














